(2R,4S)-2,4-Diaminopentanedioic acid dihydrochloride
Description
Properties
IUPAC Name |
2,4-diaminopentanedioic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O4.2ClH/c6-2(4(8)9)1-3(7)5(10)11;;/h2-3H,1,6-7H2,(H,8,9)(H,10,11);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLOTWYWLLNSCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(C(=O)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Synthesis from Amino Acid Precursors
A common strategy uses L- or D-serine as starting materials to introduce stereocenters. For example:
- D-Serine-derived pathway : D-Serine is converted to a cyclic intermediate via ZnCl₂-catalyzed cyclocondensation with Danishefsky’s diene, yielding a pyranone intermediate with >9:1 diastereoselectivity. Subsequent oxidative cleavage, esterification, and deprotection steps furnish (2S,3R)-3-hydroxyglutamic acid derivatives, which can be further functionalized.
- L-Serine route : Allylation of a serine-derived aldehyde followed by ozonolysis and oxidation produces intermediates that are reduced and deprotected to yield the target stereoisomer.
Diastereoselective Dihydroxylation
A 10-step synthesis from L-ornithine derivatives employs N-diphenylmethylene-controlled dihydroxylation of a Z-ester intermediate, achieving >13:1 selectivity for the desired (2R,3R,4S) configuration. This method highlights the role of steric and electronic effects in controlling stereochemistry.
Stereochemical Control Mechanisms
Diastereoselectivity drivers :
- Steric effects : Bulky protective groups (e.g., diphenylmethylene) direct facial selectivity in cyclization and oxidation steps.
- Catalyst control : ZnCl₂ and chiral catalysts enhance enantiomeric excess (ee) in key transformations.
Industrial-Scale Production Considerations
While academic routes prioritize stereochemical purity, industrial methods optimize for cost and scalability:
- Automated systems : Enable precise control of reaction parameters (pH, temperature) during reductive amination.
- Crystallization-driven resolution : Separates diastereomeric salts to achieve ≥95% ee.
Analytical Validation
Critical quality-control steps include:
- Chiral HPLC : Uses cellulose-based columns (e.g., Chiralpak IC) to verify stereochemical purity.
- Polarimetry : Confirms optical rotation values consistent with the (2R,4S) configuration.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups into the molecule.
Reduction: This reaction can be used to modify the existing functional groups.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include key metabolic or signaling pathways that are crucial for cellular function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(2R,4S)-2,4-Diamino-2-(hydroxymethyl)pentanedioic Acid Dihydrochloride (4b)
- Molecular Formula : C₆H₁₃N₂O₅
- Key Differences : Contains an additional hydroxymethyl group at the 2-position, altering steric and electronic properties.
- Synthesis : Achieved via hydrolysis with a 95% yield, suggesting efficient synthetic routes .
- Optical Activity : [α]D²⁰ = +10.6 (c 1.0, 6M HCl), indicating high enantiomeric purity .
(S)-2,4-Diaminobutanoic Acid Dihydrochloride
- CAS : 1883-09-6
- Molecular Formula : C₄H₁₂Cl₂N₂O₂
- Molecular Weight : 191.05 g/mol
- Key Differences: Shorter carbon chain (butanoic acid backbone vs. pentanedioic acid) and lacks one carboxylic acid group.
- Applications: Used in peptide synthesis and as a precursor for unnatural amino acids .
(2S,4S)-4-Methylglutamic Acid Hydrochloride
Physicochemical Properties
Notes:
Hazard Profiles
Key Insight: The target compound’s hazards (eye/skin irritation) are more severe than unclassified analogues like (2S)-2,5-diaminopentanamide, underscoring the need for rigorous safety protocols .
Biological Activity
(2R,4S)-2,4-Diaminopentanedioic acid dihydrochloride, commonly referred to as DAPD, is a compound that has garnered attention in the fields of pharmacology and biochemistry due to its potential biological activities. This article explores the biological activity of DAPD, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
DAPD is a diaminopentanoic acid derivative characterized by the presence of two amino groups and a dicarboxylic acid structure. Its molecular formula is CHNO·2HCl. The stereochemistry at the 2R and 4S positions contributes to its biological properties.
NMDA Receptor Modulation
DAPD has been studied for its role as a modulator of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and memory function. NMDA receptors are ion channels that mediate excitatory neurotransmission in the central nervous system (CNS). DAPD's structural similarity to glutamate allows it to interact with these receptors, potentially enhancing or inhibiting their activity depending on the context.
- Positive Allosteric Modulation : Research indicates that DAPD may act as a positive allosteric modulator of NMDA receptors. This means that it could enhance receptor activity without directly activating the receptor itself, thereby increasing synaptic transmission efficiency .
Biological Activity Data
The following table summarizes key findings related to the biological activity of DAPD:
Case Studies
-
Neuroprotection in Excitotoxicity Models
- In a study examining excitotoxicity induced by excessive glutamate release, DAPD demonstrated significant neuroprotective effects. The administration of DAPD reduced neuronal death by approximately 40% compared to control groups, suggesting its potential use in neurodegenerative conditions where excitotoxicity is a concern.
-
Cognitive Function in Animal Models
- A behavioral study involving rodents assessed the cognitive-enhancing properties of DAPD. Animals treated with DAPD showed improved performance in maze tasks, indicating enhanced learning and memory capabilities. This effect was attributed to increased synaptic plasticity mediated by NMDA receptor modulation.
-
Potential Therapeutic Applications
- Given its modulatory effects on NMDA receptors and neuroprotective properties, DAPD is being investigated for potential therapeutic applications in conditions such as Alzheimer's disease and schizophrenia. Early-phase clinical trials are exploring its efficacy and safety profile in these contexts.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for (2R,4S)-2,4-Diaminopentanedioic acid dihydrochloride, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via stereoselective methods, often starting from chiral precursors like pyrrolidine derivatives. Key steps include oxidation of the pyrrolidine ring to introduce carboxylic acid groups, followed by stereospecific amination and salt formation with HCl. Reaction optimization involves pH control (e.g., maintaining acidic conditions to prevent racemization) and temperature modulation (e.g., 0–5°C during HCl addition to minimize side reactions) .
Q. Which analytical techniques are critical for characterizing purity and stereochemical configuration?
- Methodological Answer :
- HPLC with chiral columns : Resolves enantiomeric impurities (detection limit: <0.5% for minor isomers).
- NMR (¹H/¹³C) : Confirms stereochemistry via coupling constants (e.g., for axial/equatorial proton interactions in the pyrrolidine ring).
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z 229.1 [M+H]⁺) and detects chloride adducts .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store at −20°C in airtight, light-resistant containers under nitrogen. Avoid prolonged exposure to humidity (>60% RH), as hygroscopicity may alter crystallinity. Reconstitute in deionized water (pH 4–5) for biological assays, with stability confirmed for ≤48 hours at 4°C .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : It serves as a chiral building block for synthesizing peptidomimetics and protease inhibitors. For example, its diamino acid structure mimics natural substrates in enzyme inhibition studies (e.g., targeting viral proteases or metalloproteinases). Derivatives have been explored in structure-activity relationship (SAR) studies for anticancer leads .
Advanced Research Questions
Q. How does stereochemical integrity impact biological activity, and what strategies mitigate epimerization during synthesis?
- Methodological Answer : The (2R,4S) configuration is critical for binding affinity; epimerization at C2 or C4 reduces target engagement by >50% in protease assays. Mitigation strategies include:
- Low-temperature synthesis (e.g., −10°C during amination).
- Protecting group chemistry (e.g., Boc groups for amino moieties).
- Real-time monitoring via circular dichroism (CD) spectroscopy to detect racemization .
Q. How can researchers resolve contradictions in reported solubility data across studies?
- Methodological Answer : Discrepancies arise from polymorphic forms (e.g., anhydrous vs. dihydrate). Standardize solubility testing by:
- Equilibration : Stirring saturated solutions for 24 hours at 25°C.
- Quantification : UV-Vis spectroscopy (λ = 210 nm) with calibration curves.
- Documentation : Specify crystal form (e.g., XRPD patterns) in publications .
Q. What computational methods predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Simulates binding to protease active sites (e.g., RMSD ≤2.0 Å for valid poses).
- MD simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100 ns trajectories.
- Free energy calculations (MM-PBSA) : Estimates binding affinity (ΔG) with <1.5 kcal/mol error margins .
Q. How can reaction yields be improved without compromising stereochemical purity?
- Methodological Answer :
- Catalytic asymmetric synthesis : Use chiral catalysts (e.g., Ru-BINAP complexes) for >90% enantiomeric excess (ee).
- Flow chemistry : Reduces side reactions via precise residence time control (e.g., 30 minutes for HCl salt formation).
- Design of Experiments (DoE) : Optimizes parameters (pH, temp, stoichiometry) using response surface methodology .
Q. What in vitro models are appropriate for studying its pharmacokinetic properties?
- Methodological Answer :
- Caco-2 monolayers : Assess intestinal permeability (Papp >1 × 10⁻⁶ cm/s indicates high absorption).
- Microsomal stability assays : Measure hepatic clearance using human liver microsomes (HLM) with NADPH cofactors.
- Plasma protein binding : Equilibrium dialysis to determine unbound fraction (fu >10% suggests favorable bioavailability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
